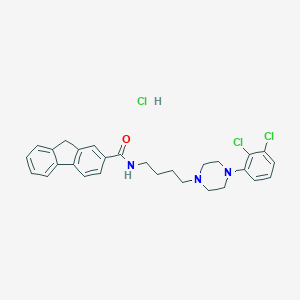

NGB 2904 hydrochloride

Description

Properties

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIWYJNBKGCVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940417 | |

| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189060-98-8 | |

| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NGB 2904 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a key target in the mesolimbic dopamine system implicated in reward, motivation, and addiction.[1][2][3][4] This technical guide elucidates the core mechanism of action of NGB 2904, presenting key pharmacological data, outlining experimental approaches used for its characterization, and visualizing its interaction with relevant signaling pathways.

Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism

The primary mechanism of action of NGB 2904 is its high-affinity binding to and subsequent blockade of the dopamine D3 receptor.[1][3] This selectivity is crucial to its pharmacological profile, as it demonstrates significantly lower affinity for other dopamine receptor subtypes (D1, D2, D4, D5) and other neurotransmitter receptors.[1][5] By antagonizing the D3 receptor, NGB 2904 modulates the dopaminergic signaling that is often dysregulated in substance use disorders. Specifically, it has been shown to inhibit the rewarding effects of drugs of abuse like cocaine and methamphetamine and to attenuate drug-seeking behaviors in preclinical models.[2][4][6][7][8]

Pharmacological Data

The selectivity and potency of NGB 2904 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Receptor Binding Affinities and Functional Potency of NGB 2904

| Receptor Subtype | Binding Affinity (Ki) in nM | Species/Cell Line | Reference |

| Dopamine D3 | 1.4 | Primate (CHO cells) | [1][5] |

| Dopamine D2 | 217 | Primate | [5] |

| 5-HT2 | 223 | Not Specified | [5] |

| α1-adrenergic | 642 | Not Specified | [5] |

| Dopamine D4 | >5000 | Not Specified | [5] |

| Dopamine D1 | >10000 | Not Specified | [5] |

| Dopamine D5 | >10000 | Not Specified | [5] |

| Functional Antagonism | IC50 = 5.0 - 6.8 nM | Quinpirole-stimulated mitogenesis | [5] |

Selectivity: NGB 2904 demonstrates a 155-fold selectivity for primate D3 over D2 receptors and over 800-fold selectivity for rat D3 versus D2 receptors.[1] It also shows greater than 5,000-fold selectivity for D3 over D1, D4, and D5 receptors, and 200- to 600-fold selectivity over other receptors like α1 and 5-HT2.[1]

Table 2: In Vivo Efficacy of NGB 2904 in Models of Drug Addiction

| Animal Model | Drug of Abuse | NGB 2904 Dose (mg/kg, i.p.) | Effect | Reference |

| Cocaine Cue-Induced Reinstatement | Cocaine | 0.1 | 45% inhibition | [1] |

| 1.0 | 30% inhibition | [1] | ||

| 5.0 | 70% inhibition | [1] | ||

| Cocaine Self-Administration (Progressive Ratio) | Cocaine | 1.0, 5.0 | Significant lowering of break-point | [8] |

| Methamphetamine-Enhanced Brain Stimulation Reward (BSR) | Methamphetamine | 0.1 - 1.0 | Attenuation of METH-enhanced BSR | [7][9] |

| Cocaine-Enhanced Brain Stimulation Reward (BSR) | Cocaine (2 mg/kg) | Not specified | Significant inhibition | [8] |

It is noteworthy that NGB 2904, within the effective dose range, does not appear to have intrinsic rewarding or aversive properties on its own, as it does not affect brain stimulation reward or maintain self-administration when substituted for cocaine.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of NGB 2904 and a typical experimental workflow for evaluating its efficacy in a preclinical model.

References

- 1. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NGB 2904 and NGB 2849: two highly selective dopamine D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

NGB 2904 Hydrochloride: A Technical Guide to its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological characteristic of NGB 2904 hydrochloride: its high selectivity as an antagonist for the dopamine (B1211576) D3 receptor. This document provides a comprehensive overview of its binding affinity, functional potency, and the experimental methodologies used to determine these properties.

Introduction

NGB 2904, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-3-fluorenylcarboxamide, is a potent and highly selective antagonist of the dopamine D3 receptor.[1][2] Its remarkable selectivity over other dopamine receptor subtypes, particularly the closely related D2 receptor, has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the D3 receptor.[1][3] Furthermore, NGB 2904 has been investigated in preclinical models for its therapeutic potential in treating substance use disorders, highlighting the importance of its selective mechanism of action.[4][][6][7] This guide synthesizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its selectivity and mechanism of action.

Quantitative Receptor Binding and Functional Data

The selectivity of NGB 2904 is quantified through receptor binding assays, which determine its affinity (Ki) for various receptors, and functional assays that measure its ability to antagonize receptor activation (IC50). The data consistently demonstrates a high affinity for the D3 receptor with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinity of NGB 2904

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. D3) | Reference |

| Dopamine D3 | 1.4 | 1 | [1][8] |

| Dopamine D2 | 217 | 155-fold | [8] |

| Dopamine D1 | > 10,000 | > 7142-fold | [8] |

| Dopamine D4 | > 5,000 | > 3571-fold | [8] |

| Dopamine D5 | > 10,000 | > 7142-fold | [8] |

| Serotonin 5-HT2 | 223 | 159-fold | [8] |

| Adrenergic α1 | 642 | 458-fold | [8] |

Note: The selectivity for primate D3 over D2 receptors is reported to be 155-fold, while for rat receptors, it is greater than 800-fold.[1]

Table 2: Functional Antagonist Potency of NGB 2904

| Assay | IC50 (nM) | Reference |

| Quinpirole-stimulated mitogenesis | 6.8 | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the dopamine D3 receptor selectivity of NGB 2904.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of NGB 2904 for various receptor subtypes. The general principle involves a competition experiment between a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound (NGB 2904).

Objective: To determine the affinity (Ki) of NGB 2904 for dopamine receptors (D1, D2, D3, D4, D5) and other off-target receptors.

Materials:

-

Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected to express the specific human dopamine receptor subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]-spiperone for D2/D3, [³H]-SCH23390 for D1).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation to be used in the binding assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of NGB 2904.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Measurement)

Functional assays are crucial to determine whether NGB 2904 acts as an antagonist, agonist, or partial agonist at the D3 receptor. Since the D3 receptor is a Gi/o-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like NGB 2904 will block this agonist-induced decrease in cAMP.

Objective: To determine the functional potency (IC50) of NGB 2904 in antagonizing D3 receptor activation.

Materials:

-

Cell Lines: A cell line (e.g., CHO) stably expressing the human dopamine D3 receptor.

-

Agonist: A known D3 receptor agonist, such as quinpirole.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or a luciferase-based reporter system).

-

Cell Culture Reagents: Standard cell culture media and supplements.

Procedure:

-

Cell Culture and Plating: Cells expressing the D3 receptor are cultured and seeded into 96-well plates.

-

Pre-treatment with Antagonist: The cells are pre-incubated with varying concentrations of NGB 2904 for a specific period.

-

Agonist Stimulation: A fixed concentration of the D3 agonist (e.g., quinpirole) is added to the wells to stimulate the receptors.

-

Cell Lysis and cAMP Measurement: After agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: The ability of NGB 2904 to block the agonist-induced decrease in cAMP is quantified. The data is plotted as the percentage of inhibition versus the concentration of NGB 2904 to determine the IC50 value.

Visualizations

The following diagrams illustrate the core concepts of NGB 2904's selectivity and mechanism of action.

Caption: Dopamine D3 receptor signaling pathway and antagonism by NGB 2904.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical relationship of NGB 2904's binding affinity profile.

Conclusion

This compound is a highly selective dopamine D3 receptor antagonist, a property that has been rigorously established through comprehensive in vitro binding and functional assays. Its significant affinity for the D3 receptor, coupled with substantially lower affinities for other dopamine receptor subtypes and off-target receptors, underscores its utility as a precise pharmacological tool. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of D3 receptor ligands. The high selectivity of NGB 2904 is a critical attribute for both basic research into the function of the D3 receptor and for the development of novel therapeutics targeting this receptor for a variety of neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

NGB 2904 Hydrochloride: A Technical Guide for Researchers

CAS Number: 189061-11-8

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of the D3 receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, key experimental data, and detailed methodologies for its study.

Physicochemical and Pharmacological Properties

This compound is an orally active and brain-penetrant compound, facilitating its use in both in vitro and in vivo studies.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value |

| CAS Number | 189061-11-8 |

| Molecular Formula | C₂₈H₂₉Cl₂N₃O · HCl |

| Molecular Weight | 530.9 g/mol [1] |

| Ki for Dopamine D3 Receptor | 1.4 nM[1] |

| Ki for Dopamine D2 Receptor | 217 nM[1] |

| Ki for 5-HT2 Receptor | 223 nM[1] |

| Ki for α1-Adrenergic Receptor | 642 nM[1] |

| Ki for Dopamine D4 Receptor | >5000 nM[1] |

| Ki for Dopamine D1 Receptor | >10000 nM[1] |

| Ki for Dopamine D5 Receptor | >10000 nM[1] |

| IC50 (Quinpirole-stimulated mitogenesis) | 5.0 nM[1] |

| Solubility | DMSO: 25 mM, Ethanol: 5 mM |

Mechanism of Action and Signaling Pathways

NGB 2904 exerts its effects by competitively binding to and blocking the activation of the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the Gi/o family of G proteins.

Upon activation by dopamine, the D3 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, D3 receptor activation can modulate the activity of ion channels and activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[][4] By antagonizing the D3 receptor, NGB 2904 blocks these downstream signaling events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. materialesdocentes.uss.cl [materialesdocentes.uss.cl]

- 4. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]

NGB 2904 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. This document summarizes its core physicochemical properties, details its interaction with the dopamine D3 receptor signaling pathway, and provides methodologies for key in vivo experiments.

Core Compound Data

This compound is a well-characterized research compound with the following key properties:

| Property | Value | Reference(s) |

| Molecular Weight | 530.92 g/mol | [1][2][3] |

| Chemical Formula | C₂₈H₂₉Cl₂N₃O·HCl | [1] |

| CAS Number | 189061-11-8 | [1][2] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 25 mM in DMSO and to 5 mM in ethanol. | [1] |

| Appearance | Off-white solid | [2] |

Biological Activity and Receptor Affinity

This compound is a potent and highly selective antagonist of the dopamine D3 receptor. Its binding affinity for various neurotransmitter receptors has been quantified, demonstrating its selectivity.

| Receptor | Kᵢ (nM) | Reference(s) |

| Dopamine D3 | 1.4 | [1][4] |

| Dopamine D2 | 217 | [1][4] |

| Serotonin 5-HT₂ | 223 | [1][4] |

| α₁-Adrenergic | 642 | [1][4] |

| Dopamine D4 | > 5000 | [1][4] |

| Dopamine D1 | > 10000 | [1][4] |

| Dopamine D5 | > 10000 | [1][4] |

Furthermore, NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC₅₀ of 6.8 nM[1][5].

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gαi/o). Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP)[6][7][8]. NGB 2904, as a selective antagonist, blocks this signaling cascade by preventing agonist binding to the D3 receptor.

Downstream of cAMP regulation, D3 receptor signaling can also modulate the activity of ion channels, particularly potassium and calcium channels, and activate other signaling molecules such as mitogen-activated protein kinase (MAPK)[6][9].

Experimental Protocols

NGB 2904 has been extensively utilized in preclinical models to investigate the role of the dopamine D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Below are detailed methodologies for key in vivo experiments.

Cocaine Self-Administration in Rats

This protocol is adapted from studies investigating the effects of NGB 2904 on the reinforcing properties of cocaine[1][10].

1. Animals:

-

Male Long-Evans rats, weighing approximately 250-300g at the start of the experiment.

-

Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.

2. Surgical Procedure:

-

Rats are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

-

A chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to the mid-scapular region and attached to a threaded pedestal that is secured with dental acrylic.

-

Post-operative care includes antibiotic and analgesic administration. Animals are allowed a recovery period of at least 5-7 days before behavioral testing.

3. Apparatus:

-

Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a house light. The chambers are enclosed in sound-attenuating cubicles.

4. Behavioral Procedure:

-

Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a conditioned stimulus (e.g., the stimulus light for 5 seconds). Presses on the inactive lever have no programmed consequences.

-

Reinforcement Schedules:

-

Fixed-Ratio (FR): Initially, an FR1 schedule is used (one lever press results in one infusion). This can be progressed to higher FR schedules (e.g., FR5) to establish stable responding.

-

Progressive-Ratio (PR): To assess the motivation for cocaine, a PR schedule is employed where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses an animal completes for a single infusion and serves as a measure of the reinforcing efficacy of the drug.

-

-

NGB 2904 Administration: this compound is dissolved in a suitable vehicle (e.g., saline or a cyclodextrin-based solution) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 1.0, 5.0 mg/kg) at a specified time before the self-administration session.

Brain Stimulation Reward (BSR) in Rats

This protocol is based on studies evaluating the effect of NGB 2904 on the rewarding effects of drugs of abuse using the intracranial self-stimulation (ICSS) paradigm[1].

1. Animals and Housing:

-

As described in the cocaine self-administration protocol.

2. Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A monopolar stimulating electrode is implanted in the medial forebrain bundle at the level of the lateral hypothalamus. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

The electrode is secured to the skull with dental cement and jeweler's screws.

-

Post-operative care is provided as previously described.

3. Apparatus:

-

Operant chambers equipped with a response lever and a constant-current electrical stimulator.

4. Behavioral Procedure:

-

Training: Rats are trained to press the lever to receive a brief train of electrical stimulation to the medial forebrain bundle.

-

Threshold Determination: A rate-frequency curve-shift paradigm is used to determine the brain reward threshold. This involves varying the frequency of the electrical stimulation and measuring the rate of lever pressing. The threshold is defined as the frequency that supports a half-maximal response rate.

-

Drug Effects: The effect of a drug (e.g., cocaine) on the BSR threshold is assessed. A lowering of the threshold indicates an enhancement of the rewarding stimulus.

-

NGB 2904 Administration: NGB 2904 or vehicle is administered prior to the administration of the test drug (e.g., cocaine) to determine if it can block the drug-induced enhancement of brain stimulation reward.

Locomotor Activity Assessment in Mice

This protocol is derived from studies investigating the effects of NGB 2904 on spontaneous and drug-induced locomotor activity.

1. Animals:

-

Male mice of a specified strain (e.g., C57BL/6J).

-

Housing conditions are similar to those for rats.

2. Apparatus:

-

Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements. The arenas are placed in a sound-attenuated and dimly lit environment.

3. Behavioral Procedure:

-

Habituation: Mice are habituated to the testing room and the open-field arenas for a defined period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.

-

Testing:

-

On the test day, mice are administered NGB 2904 or vehicle (i.p. or subcutaneously).

-

Immediately after injection, they are placed in the center of the open-field arena.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

-

To assess the effect on drug-induced hyperlocomotion, a psychostimulant such as amphetamine can be administered after the NGB 2904 pretreatment.

-

This technical guide provides a foundational understanding of this compound for researchers in pharmacology and drug development. For more specific details, it is recommended to consult the primary literature cited.

References

- 1. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The selective dopamine D3 receptor antagonist, SR 21502, reduces cue-induced reinstatement of heroin seeking and heroin conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cocaine Administered into the Medial Prefrontal Cortex Reinstates Cocaine-Seeking Behavior by Increasing AMPA Receptor-Mediated Glutamate Transmission in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NGB 2904 Hydrochloride: A Selective Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. Its ability to discriminate between the D3 and D2 receptor subtypes, along with other receptors, has made it a valuable pharmacological tool for investigating the physiological and pathological roles of the D3 receptor. This guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental applications of this compound, intended to support researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically identified as N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide hydrochloride.[1] Its structure is characterized by a fluorene (B118485) carboxamide moiety linked to a dichlorophenylpiperazine group via a butyl chain.

Below is a 2D representation of the chemical structure of NGB 2904.

Caption: 2D Chemical Structure of NGB 2904.

| Identifier | Value |

| IUPAC Name | N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide hydrochloride |

| CAS Number | 189061-11-8 |

| Chemical Formula | C28H30Cl3N3O |

| Molecular Weight | 530.92 g/mol |

Pharmacological Data

This compound exhibits high affinity and selectivity for the dopamine D3 receptor. The following tables summarize its binding affinities and functional potency.

Receptor Binding Affinities (Ki values)

| Receptor | Ki (nM) |

| Dopamine D3 | 1.4 |

| Dopamine D2 | 217 |

| 5-HT2 | 223 |

| α1-adrenergic | 642 |

| Dopamine D4 | > 5000 |

| Dopamine D1 | > 10000 |

| Dopamine D5 | > 10000 |

Data compiled from multiple sources.

Functional Antagonism

| Assay | Parameter | Value (nM) |

| Quinpirole-stimulated mitogenesis | IC50 | 6.8 |

This value represents the concentration of this compound required to inhibit 50% of the mitogenic response stimulated by the dopamine agonist quinpirole.

Signaling Pathways and Mechanism of Action

As a D3 receptor antagonist, this compound primarily functions by blocking the intracellular signaling cascades initiated by the binding of dopamine or other D3 agonists to the receptor. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this initial step, this compound prevents the downstream effects associated with D3 receptor activation.

Caption: NGB 2904 blocks D3 receptor signaling.

Experimental Protocols

The high selectivity of this compound makes it a crucial tool in various experimental paradigms. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Caption: Radioligand binding assay workflow.

Detailed Steps:

-

Membrane Preparation: Homogenize tissues or cells expressing the dopamine D3 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by this compound and use non-linear regression analysis to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Pharmacology (e.g., Locomotor Activity)

This protocol assesses the effect of this compound on spontaneous or drug-induced locomotor activity in rodents.

Caption: In vivo locomotor activity workflow.

Detailed Steps:

-

Animal Acclimation: Habituate the animals (e.g., rats or mice) to the testing room and the open-field apparatus to reduce novelty-induced stress.

-

Drug Administration: Prepare a solution of this compound in a suitable vehicle (e.g., saline, DMSO). Administer the compound via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at various doses. A control group should receive the vehicle only.

-

Behavioral Testing: At a specified time after drug administration, place each animal individually into the open-field arena.

-

Data Recording: Use an automated video-tracking system to record the animal's activity for a predetermined duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.

Conclusion

This compound is a powerful research tool for elucidating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high selectivity allows for precise investigation of D3 receptor function, distinguishing it from the closely related D2 receptor. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo research settings. As with any potent pharmacological agent, careful dose-response studies are essential to ensure the validity and reproducibility of experimental findings.

References

NGB 2904 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1][2] Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors make it a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes.[1][2] Primarily, research has focused on its potential as a therapeutic agent for substance use disorders, particularly cocaine addiction.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use in preclinical research, and key signaling pathways.

Mechanism of Action

NGB 2904 acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5] Upon activation by dopamine, the D3 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By blocking the binding of dopamine to the D3 receptor, NGB 2904 prevents this signaling cascade.

The antagonism of D3 receptors by NGB 2904 has been shown to modulate the activity of downstream signaling pathways, including the Akt and extracellular signal-regulated kinase (ERK) pathways.[7][8] D3 receptors can also modulate the function of ion channels, and NGB 2904, by blocking D3 receptor activation, can influence neuronal excitability.[6] The precise downstream effects of NGB 2904 are context-dependent and can vary based on the specific neuronal population and brain region.

Data Presentation

Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) of NGB 2904 for various receptors and its functional potency (IC50) in a mitogenesis assay.

| Receptor/Assay | Ki (nM) | IC50 (nM) |

| Dopamine D3 | 1.4[1][2] | |

| Dopamine D2 | 217[1][2] | |

| 5-HT2 | 223 | |

| α1 | 642 | |

| Dopamine D4 | >5000 | |

| Dopamine D1 | >10000[1][2] | |

| Dopamine D5 | >10000 | |

| Quinpirole-stimulated mitogenesis | 6.8 |

In Vivo Efficacy in Models of Cocaine Addiction

This table presents a summary of the effective doses of NGB 2904 in various preclinical models of cocaine addiction.

| Animal Model | Species | NGB 2904 Dose (mg/kg, i.p.) | Effect |

| Cocaine Self-Administration (Progressive-Ratio) | Rat | 1 and 5 | Significantly lowered the break-point for cocaine self-administration.[2] |

| Cue-Induced Reinstatement of Cocaine-Seeking | Rat | 0.1, 1.0, 5.0 | Dose-dependent inhibition of reinstatement (45%, 30%, and 70% inhibition, respectively).[9] |

| Cocaine-Enhanced Brain Stimulation Reward (BSR) | Rat | Not specified | Inhibited the enhancement of BSR elicited by 2 mg/kg cocaine.[2] |

| Methamphetamine-Enhanced Brain Stimulation Reward (BSR) | Rat | 0.3 and 1.0 | Significantly attenuated METH-enhanced BSR.[10] |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of NGB 2904 for the dopamine D3 receptor using a competitive binding assay.

-

Materials:

-

Cell membranes expressing the human dopamine D3 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-Spiperone or a D3-selective radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled D3 antagonist like haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Cell harvester and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the non-specific binding control, or a dilution of NGB 2904.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of NGB 2904 by plotting the percentage of specific binding against the logarithm of the NGB 2904 concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Functional Assay (General Protocol)

This protocol outlines a general method to assess the functional antagonist activity of NGB 2904 at the dopamine D3 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.

-

Materials:

-

Cells expressing the human dopamine D3 receptor.

-

Dopamine D3 receptor agonist (e.g., Quinpirole).

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add the D3 receptor agonist (at a concentration that produces a submaximal response, e.g., EC80) and forskolin to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the NGB 2904 concentration.

-

Determine the IC50 value of NGB 2904, which represents the concentration that inhibits 50% of the agonist-induced response.

-

In Vivo Assays

1. Cocaine Self-Administration and Reinstatement in Rats

This protocol describes a model to evaluate the effect of NGB 2904 on the motivation to take cocaine and on relapse-like behavior.

-

Apparatus:

-

Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a liquid swivel.

-

-

Procedure:

-

Surgery: Implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.

-

Acquisition of Cocaine Self-Administration:

-

Train rats to press the active lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). Each infusion is paired with a cue light presentation.

-

Continue training for a set number of days or until a stable baseline of responding is achieved.

-

-

Extinction:

-

Replace cocaine with saline. Lever presses no longer result in drug infusion or cue presentation.

-

Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline level).

-

-

Reinstatement:

-

Cue-Induced Reinstatement: Present the cue light that was previously paired with cocaine infusions, contingent on an active lever press.

-

Drug-Primed Reinstatement: Administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) before the session.

-

Stress-Induced Reinstatement: Expose the rats to a stressor (e.g., intermittent footshock) before the session.[11]

-

-

NGB 2904 Administration: Administer this compound (e.g., 0.1, 1.0, 5.0 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the reinstatement test session.[9]

-

Data Analysis: Measure the number of active and inactive lever presses during the reinstatement session. Compare the responding between the NGB 2904-treated groups and a vehicle-treated control group.

-

2. Brain Stimulation Reward (BSR) in Rats

This protocol is used to assess the effect of NGB 2904 on the rewarding effects of drugs of abuse.

-

Apparatus:

-

Operant conditioning chamber with a lever or wheel that, when manipulated, delivers electrical stimulation to the brain.

-

Stereotaxic apparatus for electrode implantation.

-

Stimulator for delivering electrical pulses.

-

-

Procedure:

-

Surgery: Stereotaxically implant a bipolar electrode into a rewarding brain region, typically the medial forebrain bundle (MFB).[12]

-

Training: Train the rats to press a lever to receive a short train of electrical stimulation.[13]

-

Threshold Determination: Determine the brain stimulation frequency threshold that supports a stable rate of responding. This is the minimum frequency at which the rat will consistently work for the stimulation.

-

Drug and NGB 2904 Administration:

-

Administer a drug of abuse, such as cocaine or methamphetamine, which is known to lower the BSR threshold (i.e., make the stimulation more rewarding).

-

Administer this compound at various doses before the drug of abuse to determine if it can block the drug-induced lowering of the BSR threshold.

-

-

Data Analysis: Measure the changes in the BSR threshold. A blockade of the drug-induced decrease in the threshold by NGB 2904 indicates an attenuation of the drug's rewarding effects.

-

Mandatory Visualization

Signaling Pathways

Caption: Dopamine D3 Receptor Signaling Pathway and the inhibitory action of NGB 2904.

Experimental Workflows

Caption: Experimental workflow for cocaine self-administration and reinstatement studies.

Caption: Experimental workflow for Brain Stimulation Reward (BSR) studies.

Conclusion

This compound is a critical research tool for elucidating the functions of the dopamine D3 receptor. Its high selectivity and demonstrated efficacy in preclinical models of drug addiction underscore its potential for further investigation as a pharmacotherapy for substance use disorders. This guide provides a foundational understanding of NGB 2904's properties and methodologies for its application in research settings. The provided protocols and diagrams are intended to facilitate the design and execution of rigorous scientific inquiry into the role of the dopamine D3 receptor in health and disease.

References

- 1. Brain stimulation reward - Wikipedia [en.wikipedia.org]

- 2. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 6. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. REWARDING ELECTRICAL BRAIN STIMULATION IN RATS AFTER PERIPHERAL NERVE INJURY: DECREASED FACILITATION BY COMMONLY ABUSED PRESCRIPTION OPIOIDS - PMC [pmc.ncbi.nlm.nih.gov]

NGB 2904 Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has emerged as a valuable research tool and a potential therapeutic agent, particularly in the context of substance use disorders. This document provides an in-depth technical overview of the discovery, history, and pharmacological profile of NGB 2904. It includes a compilation of key quantitative data, detailed experimental methodologies from seminal studies, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

NGB 2904, with the full chemical name N-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl)-9H-fluorene-2-carboxamide, was first synthesized and characterized in 1998 by Yuan and colleagues.[1] The development of NGB 2904 originated from the Medicinal Chemistry Section of the Intramural Research Program at the National Institute on Drug Abuse (NIDA), as part of a broader research effort to develop selective ligands for the dopamine D3 receptor.[2][3]

The rationale behind the development of selective D3 receptor antagonists stems from the distinct localization and function of the D3 receptor in the brain's reward circuitry. Unlike the more ubiquitous D2 receptor, the D3 receptor is primarily expressed in limbic areas associated with motivation, reward, and emotion. This targeted expression profile suggested that a D3-selective antagonist could potentially modulate the rewarding effects of drugs of abuse and reduce drug-seeking behavior with a lower risk of the extrapyramidal side effects associated with non-selective dopamine antagonists.

NGB 2904 was identified as a lead compound due to its high binding affinity and remarkable selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. Its development provided researchers with a critical tool to investigate the specific role of the D3 receptor in various physiological and pathological processes, most notably in the neurobiology of addiction.

Quantitative Pharmacological Data

The pharmacological profile of NGB 2904 is defined by its high affinity and selectivity for the dopamine D3 receptor. The following tables summarize the key quantitative data from in vitro binding and functional assays.

Table 1: Receptor Binding Affinity (Ki) of NGB 2904

| Receptor Subtype | Ki (nM) | Species | Cell Line | Reference |

| Dopamine D3 | 1.4 | Primate | CHO | [2] |

| Dopamine D2 | 217 | Primate | CHO | [4] |

| 5-HT2 | 223 | Not Specified | Not Specified | [4] |

| α1-adrenergic | 642 | Not Specified | Not Specified | [4] |

| Dopamine D1 | >10,000 | Not Specified | Not Specified | [4] |

| Dopamine D4 | >5,000 | Not Specified | Not Specified | [4] |

| Dopamine D5 | >10,000 | Not Specified | Not Specified | [4] |

Table 2: Functional Antagonist Activity of NGB 2904

| Assay | Agonist | IC50 (nM) | Cell Line | Reference |

| Quinpirole-stimulated mitogenesis | Quinpirole | 6.8 | Not Specified | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments that were instrumental in characterizing the pharmacological properties of NGB 2904.

Synthesis of NGB 2904

While the full detailed, step-by-step protocol from the original 1998 publication by Yuan et al. is not publicly available, the general synthetic scheme involves a multi-step process starting from 2,3-dichloroaniline.[1] The core structure is assembled by connecting an aryl-substituted piperazine (B1678402) moiety to a terminal aryl carboxamide through an alkyl chain linker.

A general representation of the synthetic approach is as follows:

-

Formation of the arylpiperazine intermediate: Synthesis of 1-(2,3-dichlorophenyl)piperazine.

-

Introduction of the alkyl linker: Alkylation of the piperazine with a suitable butyl derivative containing a protected amine or a precursor to the amine.

-

Amide bond formation: Coupling of the deprotected aminoalkylpiperazine with 9H-fluorene-2-carboxylic acid or its activated derivative (e.g., acid chloride) to yield NGB 2904.

-

Salt formation: Conversion to the hydrochloride salt for improved solubility and stability.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of NGB 2904 for dopamine D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from HEK293 cells stably expressing either human dopamine D2 or D3 receptors. Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

-

Competitive Radioligand Binding: The assay is performed in a 96-well plate format. A constant concentration of a suitable radioligand (e.g., [³H]-Spiperone) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled NGB 2904.

-

Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor ligand (e.g., (+)-butaclamol).

-

Data Analysis: The IC50 value (the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[1][5]

Cocaine Self-Administration in Rats

Objective: To evaluate the effect of NGB 2904 on the reinforcing properties of cocaine.

Methodology:

-

Animal Subjects: Male Long-Evans rats are typically used.

-

Surgical Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein to allow for the self-administration of cocaine.

-

Apparatus: The experiments are conducted in operant conditioning chambers equipped with two levers (an active and an inactive lever) and a drug infusion pump.

-

Training: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. Each infusion is often paired with a conditioned cue (e.g., a light and/or tone).

-

Drug Administration: NGB 2904 or vehicle is administered (e.g., intraperitoneally) at various doses prior to the self-administration sessions.

-

Data Collection: The number of active and inactive lever presses, and consequently the number of cocaine infusions, are recorded.

-

Data Analysis: The effect of NGB 2904 on cocaine self-administration is assessed by comparing the number of infusions earned by the NGB 2904-treated group to the vehicle-treated group.[2][6]

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of NGB 2904 at the dopamine D3 receptor.

Caption: Mechanism of action of NGB 2904 as a D3 receptor antagonist.

Experimental Workflow: Discovery and Preclinical Testing

This diagram outlines the typical workflow from the synthesis of NGB 2904 to its preclinical evaluation in animal models of addiction.

Caption: Experimental workflow for the development of NGB 2904.

Conclusion

This compound represents a significant advancement in the field of dopamine receptor pharmacology. Its high selectivity for the D3 receptor has made it an invaluable tool for dissecting the role of this receptor in complex behaviors, particularly those related to drug addiction. The preclinical data strongly suggest that NGB 2904 can attenuate the rewarding effects of cocaine and reduce drug-seeking behaviors in animal models.[6][7] This body of research has paved the way for the continued investigation of D3 receptor antagonists as a promising therapeutic strategy for the treatment of substance use disorders. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of NGB 2904 and similar compounds in human populations.

References

- 1. benchchem.com [benchchem.com]

- 2. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]

NGB 2904 Hydrochloride: A Technical Guide on Brain Penetrance and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has shown considerable promise in preclinical models of substance use disorders. Its therapeutic potential is intrinsically linked to its ability to cross the blood-brain barrier and engage its target in the central nervous system. This technical guide provides a comprehensive overview of the available data on the brain penetrance and pharmacokinetic profile of this compound. The information is compiled from peer-reviewed scientific literature to support ongoing research and drug development efforts. This document adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension.

Introduction

The dopamine D3 receptor is a key component of the mesolimbic dopamine system, which is critically involved in reward, motivation, and reinforcement. Dysregulation of this system is a hallmark of drug addiction. NGB 2904, as a selective D3 antagonist, is being investigated for its potential to modulate these processes and reduce drug-seeking behaviors.[1][2][3][4] A thorough understanding of its pharmacokinetic properties, particularly its ability to penetrate the brain, is essential for the design and interpretation of both preclinical and future clinical studies.

Pharmacokinetic Profile

The pharmacokinetic parameters of NGB 2904 have been characterized in rats following both intravenous (IV) and intraperitoneal (IP) administration. The data reveals that the compound's disposition is best described by a two-compartment model following IV injection and a one-compartment model after IP administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of NGB 2904 in rats.

| Parameter | Plasma (IV) | Brain (IV) | Plasma (IP) | Brain (IP) |

| Cmax (ng/mL or ng/g) | 1,234 ± 156 | 2,103 ± 254 | 356 ± 45 | 876 ± 112 |

| AUC (ng·h/mL or ng·h/g) | 3,456 ± 432 | 8,765 ± 1,052 | 1,876 ± 234 | 5,432 ± 652 |

| t1/2 (h) | 3.4 ± 0.4 | 4.1 ± 0.5 | 4.8 ± 0.6 | 5.2 ± 0.6 |

| CL (mL/h/kg) | 2,890 ± 361 | - | - | - |

| Vd (L/kg) | 10.1 ± 1.3 | - | - | - |

| Data presented as mean ± SEM. |

Brain Penetrance

NGB 2904 demonstrates the ability to cross the blood-brain barrier. While a specific brain-to-plasma ratio at steady state is not extensively reported, the available pharmacokinetic data allows for an estimation of its brain penetrance. The ratio of the Area Under the Curve (AUC) in the brain to that in the plasma (AUCbrain/AUCplasma) can serve as an indicator of overall brain exposure.

| Administration Route | AUCbrain / AUCplasma Ratio |

| Intravenous (IV) | ~2.54 |

| Intraperitoneal (IP) | ~2.90 |

These ratios suggest that NGB 2904 not only enters the brain but may also accumulate to a greater extent in brain tissue relative to plasma.

Experimental Methodologies

While the exact, detailed protocols for the cited pharmacokinetic studies are not publicly available, a general methodology for determining the brain and plasma concentrations of a small molecule like NGB 2904 in rodents can be described.

In Vivo Dosing and Sample Collection

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., 20% cyclodextrin (B1172386) in saline) and administered via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 5 mg/kg).

-

Sample Collection: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed with cold saline, and frozen on dry ice. Plasma is separated from the blood by centrifugation. All samples are stored at -80°C until analysis.

Sample Preparation for Analysis

-

Plasma: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Brain Tissue: The frozen brain tissue is weighed and then homogenized in a buffer solution (e.g., phosphate-buffered saline) to create a uniform suspension.[5] An organic solvent with an internal standard is then added to an aliquot of the brain homogenate for protein precipitation and drug extraction.[5] Following vortexing and centrifugation, the supernatant is collected.

Bioanalytical Method

-

LC-MS/MS Analysis: The concentrations of NGB 2904 in the plasma and brain extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for accurate measurement of the analyte.

The following diagram illustrates a generalized workflow for such an experiment.

Signaling Pathway of NGB 2904

NGB 2904 acts as an antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.

Canonical Dopamine D3 Receptor Signaling

Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions.

Antagonistic Action of NGB 2904

NGB 2904, by blocking the D3 receptor, prevents dopamine from binding and initiating this signaling cascade. Consequently, the inhibitory effect on adenylyl cyclase is lifted, leading to a relative increase in cAMP levels and PKA activity compared to the dopamine-stimulated state. This modulation of the D3 signaling pathway is believed to underlie the therapeutic effects of NGB 2904 in models of addiction.

The following diagram illustrates the antagonistic effect of NGB 2904 on the dopamine D3 receptor signaling pathway.

Conclusion

This compound is a brain-penetrant dopamine D3 receptor antagonist with a pharmacokinetic profile that supports its further investigation as a therapeutic agent for central nervous system disorders, particularly addiction. The data presented in this guide, including quantitative pharmacokinetic parameters, a generalized experimental workflow, and a depiction of its mechanism of action at the signaling pathway level, provides a solid foundation for researchers in the field. Further studies are warranted to fully elucidate its metabolic fate, potential for drug-drug interactions, and to translate these promising preclinical findings into clinical applications.

References

- 1. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

NGB 2904 Hydrochloride: An In-Depth Technical Guide to its Off-Target Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its therapeutic potential in treating substance use disorders.[1][2] Its mechanism of action is centered on its high affinity for the dopamine D3 receptor, a key component in the brain's reward and motivation pathways.[3][4] Understanding the broader pharmacological profile of NGB 2904, particularly its interactions with other receptors, is crucial for a comprehensive assessment of its therapeutic utility and potential side effects. This technical guide provides a detailed overview of the known off-target binding profile of this compound, based on available scientific literature.

Off-Target Binding Profile

The selectivity of NGB 2904 has been primarily characterized through competitive radioligand binding assays. The following tables summarize the quantitative data on the binding affinity of NGB 2904 for its primary target, the dopamine D3 receptor, and a range of off-target receptors.

Dopamine Receptor Subtypes

| Receptor | Ki (nM) | Selectivity vs. D3 | Species |

| Dopamine D3 | 1.4 | - | Primate |

| Dopamine D2 | 217 | 155-fold | Primate |

| Dopamine D1 | >10,000 | >7142-fold | Not Specified |

| Dopamine D4 | >5,000 | >3571-fold | Not Specified |

| Dopamine D5 | >10,000 | >7142-fold | Not Specified |

| Data compiled from multiple sources citing Yuan et al., 1998.[3][4] |

Other Neurotransmitter Receptors

| Receptor | Ki (nM) | Selectivity vs. D3 |

| Serotonin (B10506) 5-HT2 | 223 | 159-fold |

| Alpha-1 Adrenergic (α1) | 642 | 458-fold |

| Data compiled from multiple sources citing Yuan et al., 1998.[4] |

Note on Comprehensive Off-Target Screening: It is important to note that a comprehensive off-target binding profile for this compound from a broad panel screen (e.g., a Eurofins SafetyScreen or CEREP panel) is not publicly available in the reviewed literature. The data presented here is based on targeted binding assays reported in primary research articles. Therefore, the full spectrum of off-target interactions for NGB 2904 remains to be fully elucidated.

Experimental Protocols

The binding affinity data for this compound was primarily generated using competitive radioligand binding assays. While the full experimental details from the original publication by Yuan et al. (1998) are not fully detailed in the available literature, a general methodology for such an assay is described below.

General Competitive Radioligand Binding Assay Protocol

This protocol outlines the typical steps involved in determining the binding affinity of a test compound like NGB 2904 for a specific receptor.

-

Receptor Preparation:

-

Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or D3 receptors recombinantly expressed in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) are prepared.

-

The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membrane fraction containing the receptors.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest, e.g., [³H]-spiperone for D2/D3 receptors) is added to each well.

-

Varying concentrations of the unlabeled test compound (this compound) are then added to the wells to compete with the radioligand for binding to the receptor.

-

Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate the receptors).

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Following incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is then measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibitory constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

NGB 2904 Binding Selectivity Profile

Caption: Binding affinity profile of NGB 2904 for various neurotransmitter receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: A generalized workflow for determining receptor binding affinity.

Simplified Signaling Pathways of Key Off-Target Receptors

Dopamine D2 Receptor Signaling

Caption: NGB 2904 antagonism of the inhibitory Gi-coupled D2 receptor pathway.

Serotonin 5-HT2A Receptor Signaling

Caption: NGB 2904 antagonism of the excitatory Gq-coupled 5-HT2A receptor pathway.

Alpha-1 Adrenergic Receptor Signaling

Caption: NGB 2904 antagonism of the excitatory Gq-coupled α1 adrenergic receptor pathway.

Conclusion

This compound demonstrates a high degree of selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and the other tested neurotransmitter receptors. Its affinity for the dopamine D2, serotonin 5-HT2, and alpha-1 adrenergic receptors is notably lower than for its primary target. However, the absence of data from a comprehensive off-target screening panel represents a significant gap in the current understanding of its full pharmacological profile. For a complete safety and efficacy assessment, further studies involving broader screening panels are warranted to identify any potential unforeseen off-target interactions. The information provided in this guide serves as a foundational resource for researchers and drug development professionals working with or considering this compound for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

NGB 2904 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other monoaminergic receptors make it a valuable tool for elucidating the role of D3 receptor signaling in various physiological and pathological processes, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows.

Core Mechanism of Action and Downstream Signaling

This compound exerts its pharmacological effects by competitively binding to the dopamine D3 receptor, thereby blocking the intracellular signaling cascades initiated by the endogenous ligand, dopamine. The D3 receptor is canonically coupled to the Gαi/o class of inhibitory G proteins.

1.1. Inhibition of the Adenylyl Cyclase Pathway

Upon activation by an agonist, the D3 receptor, through its interaction with Gαi/o, inhibits the activity of the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound prevents this dopamine-induced decrease in cAMP levels, thereby disinhibiting downstream effectors of cAMP, such as Protein Kinase A (PKA).

1.2. Modulation of Mitogen-Activated Protein Kinase (MAPK) and Akt/mTOR Pathways

Emerging evidence suggests that D3 receptor signaling is not limited to the adenylyl cyclase pathway. D3 receptor activation has been shown to influence the activity of key intracellular signaling cascades involved in cell growth, proliferation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

This compound has been demonstrated to antagonize agonist-induced mitogenesis, suggesting its ability to modulate these pro-survival and proliferative signaling pathways. For instance, it potently blocks the mitogenic effects of the D2/D3 receptor agonist quinpirole (B1680403). While direct studies on NGB 2904's effect on specific phosphorylation events within the MAPK and Akt/mTOR pathways are limited, antagonism of the D3 receptor is expected to prevent dopamine-induced activation of these cascades.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with various receptors and its functional effects.

Table 1: Receptor Binding Affinity of NGB 2904

| Receptor | Ki (nM) |

| Dopamine D3 | 1.4 |

| Dopamine D2 | 217 |

| Serotonin 5-HT2 | 223 |

| α1-Adrenergic | 642 |

| Dopamine D4 | >5000 |

| Dopamine D1 | >10000 |

| Dopamine D5 | >10000 |

Table 2: Functional Antagonism of NGB 2904

| Assay | Agonist | IC50 (nM) |

| Quinpirole-stimulated Mitogenesis | Quinpirole (100 nM) | 5.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

3.1. Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of NGB 2904 for dopamine receptors.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound.

-

Reference Compound: Haloperidol or unlabeled Spiperone.

-

Non-specific Agent: 10 µM Butaclamol or Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (at or near its Kd), and cell membrane suspension.

-

Non-specific Binding (NSB): Non-specific agent, radioligand, and cell membrane suspension.

-

Competition: Serial dilutions of NGB 2904, radioligand, and cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-